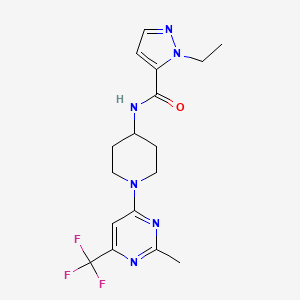

1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Description

This compound is a pyrimidine derivative featuring a piperidin-4-yl group substituted with a 2-methyl-6-(trifluoromethyl)pyrimidine moiety and linked to a 1-ethyl-1H-pyrazole-5-carboxamide group. Its structure combines a trifluoromethyl-substituted pyrimidine ring, known for enhancing metabolic stability and lipophilicity, with a pyrazole carboxamide, which is often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name |

2-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O/c1-3-26-13(4-7-21-26)16(27)24-12-5-8-25(9-6-12)15-10-14(17(18,19)20)22-11(2)23-15/h4,7,10,12H,3,5-6,8-9H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCLKIPHEYYNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₈F₃N₅O

- CAS Number : 2836-44-4

Structural Features

The structure of the compound includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A piperidine moiety , which often enhances the lipophilicity and bioavailability of compounds.

- A trifluoromethyl group , which is frequently associated with increased potency and selectivity in drug design.

Pharmacological Effects

Recent studies indicate that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several derivatives of pyrazole and piperidine have demonstrated significant anticancer properties. For instance, compounds similar to the one have shown inhibition of various cancer cell lines, with IC50 values indicating effective cytotoxicity.

- Inhibition of Specific Enzymes : The compound has been evaluated for its ability to inhibit specific kinases and enzymes associated with cancer progression. For example, studies have reported that modifications to the piperidine structure can enhance enzyme inhibitory activity against targets like FGFR1 (Fibroblast Growth Factor Receptor 1) with IC50 values in the nanomolar range .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, although further research is needed to clarify these findings.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The presence of the trifluoromethyl group significantly enhances binding affinity to target proteins.

- Alterations in the piperidine substituents can lead to variations in potency and selectivity against specific cancer cell lines .

Case Studies

- In Vitro Studies : In vitro assays have shown that modifications to the ethyl group in the compound can lead to varying degrees of cytotoxicity against different cancer cell lines. For example, a derivative with a cyclobutyl group exhibited enhanced potency compared to the ethyl variant .

- In Vivo Efficacy : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that certain analogs maintain good plasma concentrations, suggesting potential for effective oral bioavailability .

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 (nM) |

|---|---|---|

| FGFR1 Inhibition | Potent inhibition observed | 15.0 - 69.1 |

| Anticancer Activity | Cytotoxicity against various cell lines | Varies by cell line |

| Neuroprotective Effects | Potential protective effects noted | Not quantified |

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of pyrimidine and pyrazole derivatives. Key comparisons include:

Research Findings and Data Tables

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Target Fungus | Inhibition Rate (%) | EC₅₀ (μg/ml) | Reference |

|---|---|---|---|---|

| 5o | Phomopsis sp. | 100 | 10.5 | |

| 5f | Phomopsis sp. | 100 | Not reported | |

| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |

Table 2: Physicochemical Properties of Structural Analogues

| Compound | Molecular Weight | PSA (Ų) | Lipophilicity (Predicted LogP) | Reference |

|---|---|---|---|---|

| Target Compound | 428.4 (estimated) | ~76 | ~3.5 (based on trifluoromethyl) | |

| 5o | 485.3 | 80.7 | 4.1 | |

| 14a | 453.4 | 78.9 | 3.8 |

Preparation Methods

Synthesis of 2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-Yl Intermediate

The trifluoromethylpyrimidine moiety is synthesized via a cyclocondensation strategy. A modified Biginelli reaction is employed using ethyl 4,4,4-trifluoroacetoacetate and acetamidine hydrochloride under acidic conditions. The reaction proceeds as follows:

$$

\text{CH}3\text{C}(=\text{O})\text{NH}2 \cdot \text{HCl} + \text{CF}3\text{C}(\text{O})\text{CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine}

$$

Subsequent chlorination using phosphoryl chloride (POCl$$3$$) and phosphoric acid (H$$3$$PO$$_4$$) at 110–120°C yields 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine:

$$

\text{2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine} + \text{POCl}3 \xrightarrow{\text{H}3\text{PO}_4, 110^\circ\text{C}} \text{2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine}

$$

Key Data:

- Yield: 72.9% (after distillation)

- Purity: 98% (GC-MS analysis)

- Characterization: $$^1$$H NMR (CDCl$$3$$): δ 8.21 (s, 1H, pyrimidine-H), 2.65 (s, 3H, CH$$3$$).

Functionalization of Piperidin-4-Amine

The piperidine scaffold is prepared via a reductive amination protocol. Starting with 4-piperidone hydrochloride, protection with di-tert-butyl dicarbonate (Boc$$_2$$O) in aqueous acetone yields N-Boc-4-piperidone:

$$

\text{4-Piperidone hydrochloride} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{acetone}} \text{N-Boc-4-piperidone}

$$

Reduction with sodium borohydride (NaBH$$4$$) in the presence of titanium tetraisopropoxide (Ti(O$$^i$$Pr)$$4$$) and aqueous ammonia produces 4-amino-1-Boc-piperidine:

$$

\text{N-Boc-4-piperidone} + \text{NaBH}4 \xrightarrow{\text{Ti(O}^i\text{Pr)}4, \text{NH}_3} \text{4-Amino-1-Boc-piperidine}

$$

Key Data:

- Yield: 82%

- Characterization: $$^1$$H NMR (CDCl$$_3$$): δ 4.05 (br s, 2H), 2.85–2.70 (m, 3H), 1.43 (s, 9H).

Coupling of Pyrimidine and Piperidine

The 4-chloro-pyrimidine intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-amino-1-Boc-piperidine in dimethyl sulfoxide (DMSO) at 100°C:

$$

\text{2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine} + \text{4-Amino-1-Boc-piperidine} \xrightarrow{\text{Na}2\text{CO}3, \text{KI}, 100^\circ\text{C}} \text{1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-4-amino-1-Boc-piperidine}

$$

Key Data:

Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole core is synthesized via cyclocondensation of ethyl hydrazine with ethyl 3-oxopentanoate in ethanol:

$$

\text{NH}2\text{NH}2\text{Et} + \text{CH}3\text{C}(\text{O})\text{CH}2\text{COOEt} \xrightarrow{\text{EtOH}, \Delta} \text{1-Ethyl-1H-pyrazole-5-carboxylate}

$$

Saponification with aqueous sodium hydroxide (NaOH) yields the carboxylic acid:

$$

\text{1-Ethyl-1H-pyrazole-5-carboxylate} + \text{NaOH} \xrightarrow{\text{H}_2\text{O}, \Delta} \text{1-Ethyl-1H-pyrazole-5-carboxylic acid}

$$

Key Data:

- Yield: 85% (after recrystallization)

- Characterization: $$^1$$H NMR (DMSO-d$$6$$): δ 7.52 (s, 1H, pyrazole-H), 4.21 (q, 2H, CH$$2$$CH$$3$$), 1.42 (t, 3H, CH$$2$$CH$$_3$$).

Carboxamide Coupling

The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) to form the acyl chloride, which is then coupled with 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine in tetrahydrofuran (THF):

$$

\text{1-Ethyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{1-Ethyl-1H-pyrazole-5-carbonyl chloride}

$$

$$

\text{1-Ethyl-1H-pyrazole-5-carbonyl chloride} + \text{1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}

$$

Key Data:

Optimization and Scalability

Table 1: Comparative Analysis of Reaction Yields

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including coupling of pyrazole and pyrimidine moieties. A general procedure (adapted from similar compounds) uses DMF as a solvent , K₂CO₃ as a base , and room-temperature stirring for nucleophilic substitution reactions . For example:

- Step 1 : Formation of the pyrazole-carboxamide core via condensation reactions.

- Step 2 : Introduction of the trifluoromethylpyrimidine group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Optimization : Microwave-assisted synthesis or elevated temperatures (60–80°C) may improve reaction rates. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : Use H and C NMR to confirm proton environments and carbon frameworks. For example, the trifluoromethyl group ( ~110–120 ppm in F NMR) and pyrimidine protons ( 8.0–9.0 ppm) are key markers .

- X-ray crystallography : Resolve piperidine ring conformation and intermolecular interactions (e.g., hydrogen bonding) .

- LC-MS : Confirm molecular weight ( ~470–480 for the parent ion) and purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Kinase inhibition : Use enzymatic assays (e.g., Src/Abl kinases) with ATP-competitive protocols .

- Cytotoxicity : Test against cancer cell lines (e.g., K562 leukemia) via MTT assays .

- Solubility : Evaluate in PBS or DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?

SAR Insights :

- The trifluoromethyl group on the pyrimidine ring enhances metabolic stability and hydrophobic interactions with kinase active sites .

- Replacing the piperidine with a morpholine ring reduces blood-brain barrier penetration but improves solubility .

Methodology : Systematically synthesize analogs (e.g., via halogenation or alkylation) and compare IC₅₀ values in kinase assays .

Q. What mechanistic insights exist for this compound’s interaction with kinase targets?

Q. How can contradictory solubility and bioavailability data be resolved?

Contradictions : Some analogs show high in vitro activity but poor in vivo efficacy due to low solubility . Solutions :

- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .

Q. What pharmacokinetic parameters should be prioritized during preclinical development?

- Oral bioavailability : Assess in rodent models using HPLC to measure plasma concentration over time .

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to determine free drug fractions .

Methodological Recommendations

- Synthesis : Optimize solvent polarity (e.g., switch from DMF to DMAc) to reduce byproducts .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .

- Biological assays : Validate findings across multiple cell lines and orthogonal assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.